molecular formula C79H124N18O28S B14751333 alpha-Endorphin acetate

alpha-Endorphin acetate

Cat. No.: B14751333
M. Wt: 1806.0 g/mol
InChI Key: OCEUVIKOHUJZBP-UHFFFAOYSA-N
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Description

Alpha-Endorphin acetate is an endogenous opioid peptide derived from the pro-opiomelanocortin family. It consists of 16 amino acids and is known for its biological activity in the central nervous system. The compound is related to other endorphins such as beta-endorphin and gamma-endorphin, which are also derived from the same polypeptide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Endorphin acetate can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification and characterization using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The process ensures high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Alpha-Endorphin acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alpha-Endorphin acetate has a wide range of scientific research applications:

Mechanism of Action

Alpha-Endorphin acetate exerts its effects by binding to opioid receptors in the brain. These receptors are part of the G-protein-coupled receptor family and include mu, delta, and kappa receptors. Upon binding, this compound activates intracellular signaling pathways that modulate neurotransmitter release and neuronal excitability. This leads to analgesic and mood-enhancing effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific amino acid sequence and shorter chain length. This allows it to have distinct biological activities and interactions with opioid receptors, differentiating it from beta- and gamma-endorphins .

Properties

Molecular Formula

C79H124N18O28S

Molecular Weight

1806.0 g/mol

IUPAC Name

acetic acid;5-[[6-amino-1-[[1-[[5-amino-1-[[1-[2-[[1-[[1-[(1-carboxy-2-hydroxypropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C77H120N18O26S.C2H4O2/c1-38(2)31-51(70(113)91-60(39(3)4)74(117)94-63(42(7)100)77(120)121)88-73(116)55-18-14-29-95(55)76(119)62(41(6)99)93-67(110)48(23-25-56(80)102)85-71(114)53(36-96)89-65(108)47(17-12-13-28-78)84-66(109)49(24-26-59(105)106)86-72(115)54(37-97)90-75(118)61(40(5)98)92-68(111)50(27-30-122-8)87-69(112)52(33-43-15-10-9-11-16-43)83-58(104)35-81-57(103)34-82-64(107)46(79)32-44-19-21-45(101)22-20-44;1-2(3)4/h9-11,15-16,19-22,38-42,46-55,60-63,96-101H,12-14,17-18,23-37,78-79H2,1-8H3,(H2,80,102)(H,81,103)(H,82,107)(H,83,104)(H,84,109)(H,85,114)(H,86,115)(H,87,112)(H,88,116)(H,89,108)(H,90,118)(H,91,113)(H,92,111)(H,93,110)(H,94,117)(H,105,106)(H,120,121);1H3,(H,3,4)

InChI Key

OCEUVIKOHUJZBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O

Origin of Product

United States

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